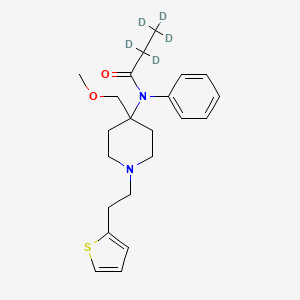

Sufentanil-d5

Description

Structure

3D Structure

Properties

CAS No. |

1884682-16-9 |

|---|---|

Molecular Formula |

C22H30N2O2S |

Molecular Weight |

391.6 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C22H30N2O2S/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20/h4-10,17H,3,11-16,18H2,1-2H3/i1D3,3D2 |

InChI Key |

GGCSSNBKKAUURC-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |

Origin of Product |

United States |

Synthetic Routes and Isotopic Incorporation of Sufentanil D5

Precursor Selection and Derivatization Strategies for Deuteration

The selection of precursors is critical for achieving site-specific deuteration. For Sufentanil-d5, the deuteration often targets the propionyl moiety, which is attached to the nitrogen atom of the anilide group. This can be achieved by using deuterated propionyl chloride or by performing a deuteration reaction on a precursor that already contains the sufentanil core structure.

Common precursors for fentanyl analogs, including sufentanil, often involve piperidine (B6355638) derivatives. For instance, 4-ANPP (4-anilino-N-phenethylpiperidine) is a key intermediate in the synthesis of fentanyl and its analogs ojp.govunodc.orgcaymanchem.com. While direct deuteration of 4-ANPP might be challenging for specific labeling of the propionyl group, it serves as a foundation for building the sufentanil structure.

Derivatization strategies typically involve reactions that introduce the deuterated propionyl group onto the sufentanil backbone. This could involve the acylation of a sufentanil precursor amine with a deuterated acylating agent, such as propionyl chloride-d3 or propionyl chloride-d5, depending on the desired labeling pattern. For Sufentanil-d5, the deuterium (B1214612) atoms are located on the propionyl group, resulting in a molecular formula of C22D5H25N2O2S sigmaaldrich.comcaymanchem.com.

Chemical Synthesis Pathways for Sufentanil-d5

The synthesis of Sufentanil-d5 generally follows established routes for sufentanil, with the key difference being the incorporation of deuterium. A common approach involves the synthesis of the sufentanil core structure, followed by the introduction of the deuterated propionyl group.

One described pathway involves the N-acylation of a sufentanil precursor with a deuterated propionyl source. For example, a precursor amine could be reacted with propionyl chloride-d5 to yield Sufentanil-d5. This reaction is a standard acylation, typically carried out in the presence of a base to scavenge the liberated HCl.

Another general method for synthesizing deuterated pharmaceuticals involves using deuterated starting materials or reagents simsonpharma.comnih.govresearchgate.net. For Sufentanil-d5, this could mean starting with a deuterated propionic acid derivative and converting it into an activated acylating agent (e.g., acyl chloride or anhydride) for the final acylation step.

A study by Sankareswaran et al. described a facile method for preparing [(2)H3]-sufentanil and its metabolites, indicating that deuterium labeling can be achieved through optimized processes, potentially involving N-debenzylation of piperidine intermediates and subsequent reactions nih.gov. While this specific study focused on tritiated sufentanil, the principles of incorporating isotopes into intermediates or final products are applicable.

Isotopic Purity Assessment and Enrichment Methodologies

Ensuring high isotopic purity is paramount for Sufentanil-d5 to function effectively as an internal standard. Deuterium incorporation levels are typically assessed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is the primary technique for determining the isotopic enrichment and purity of Sufentanil-d5. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the degree of deuterium incorporation can be quantified. For Sufentanil-d5, the molecular weight is approximately 391.58, which is higher than the non-deuterated sufentanil due to the five deuterium atoms sigmaaldrich.comcaymanchem.com. The mass spectrum will show a distinct peak for the deuterated species, allowing for the calculation of isotopic enrichment. For instance, a high abundance of the [M+D5]+ ion compared to [M+H]+ indicates high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence and location of deuterium by observing the disappearance or significant reduction in signal intensity for the protons that have been replaced by deuterium. ¹³C NMR can also provide complementary information about the carbon backbone and the presence of deuterated carbons. In some cases, specific NMR experiments like NOE (Nuclear Overhauser Effect) can help confirm the site of deuteration by observing interactions between deuterated and nearby protons doi.org.

Commercial suppliers typically provide Sufentanil-d5 with isotopic purity greater than 98% caymanchem.com. This high level of enrichment is achieved through carefully controlled synthesis and purification steps.

Scale-Up Considerations for Research and Reference Material Production

Scaling up the synthesis of Sufentanil-d5 for research and the production of certified reference materials involves optimizing reaction conditions, ensuring consistent isotopic enrichment, and maintaining high chemical purity.

Reaction Optimization: Processes need to be robust and reproducible at larger scales. This includes optimizing reagent stoichiometry, reaction times, temperatures, and purification methods to maximize yield and minimize side products. For example, if a specific deuteration reaction is sensitive to concentration or temperature, these parameters must be carefully controlled during scale-up doi.org.

Handling of Deuterated Reagents: Deuterated solvents and reagents, such as deuterated propionyl chloride, can be expensive. Efficient use and recovery of these materials, where possible, are important considerations.

Purification: Achieving high chemical purity, in addition to isotopic purity, is crucial for reference standards. Techniques like chromatography (e.g., HPLC) and crystallization are often employed. For analytical standards, it is common to provide them as single-component solutions in a suitable solvent like methanol (B129727), with precise concentration specifications sigmaaldrich.comsigmaaldrich.com.

Stability: The stability of the deuterated compound during storage and handling is important. Sufentanil-d5 is typically stored at 2-8°C or -20°C to maintain its integrity sigmaaldrich.comcaymanchem.com. The risk of hydrogen back-exchange, where deuterium atoms might be exchanged back for protium, needs to be minimized, often by using deuterated solvents or avoiding protic solvents during critical steps wvu.edu.

The production of Sufentanil-d5 as a certified reference material adheres to strict quality control measures, often following ISO/IEC 17025 and ISO 17034 international standards, ensuring its reliability for quantitative analysis caymanchem.com.

Compound Nomenclature Table:

| Common Name | Chemical Name | CAS Number |

| Sufentanil-d5 | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide-2,2,3,3,3-d5 | 1884682-16-9 |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 71173-70-5 |

| 4-ANPP | 4-Anilino-N-phenethylpiperidine | 21753-36-6 |

| 4-ANPP-d5 | N-phenyl-d5-1-(2-phenylethyl)-4-piperidinamine | 1189466-15-6 |

| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | 437-38-7 |

| Fentanyl-d5 | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide-d5 | 1884681-07-7 |

| Desmethylsufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (with methyl removed from N) | N/A |

Advanced Analytical Methodologies Employing Sufentanil D5

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of sufentanil from complex biological matrices prior to its detection. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the nature of the sample and the desired sensitivity.

Liquid Chromatography (LC) Applications

Liquid chromatography is a widely employed technique for the analysis of sufentanil, with Sufentanil-d5 used as an internal standard to ensure precision.

Ultra-High Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the sensitive and rapid quantification of sufentanil in biological samples. The use of Sufentanil-d5 as an internal standard is integral to these methods.

One such method developed for the determination of sufentanil in human plasma utilizes a Waters ACQUITY UPLC® BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a gradient mobile phase consisting of 0.1% formic acid in 5 mM ammonium acetate buffer (A) and 0.05% formic acid in acetonitrile (B). nih.gov The total run time for this analysis is a mere 8 minutes. nih.gov Another UPLC-MS/MS method for quantifying sufentanil in human plasma employed an Acquity UPLC HSS T3 column (50x 2.1 mm, 1.8 μm) with a gradient elution using a mobile phase of 2M ammonium acetate and 99% formic acid in water or acetonitrile, achieving a total run time of 5 minutes. benthamdirect.comknu.ac.kr This method demonstrated linearity over a range of 0.025-30 ng/mL with a lower limit of quantification (LLOQ) of 0.025 ng/mL. benthamdirect.comknu.ac.kr

A comprehensive UPLC-MS/MS assay for fentanyl and 22 of its analogs, including sufentanil, in whole blood, urine, and hair also highlights the efficiency of this technique. nih.gov This method, with a chromatographic separation of only 8 minutes, achieved high sensitivity with limits of quantification ranging from 2 to 6 ng/L in blood and urine. nih.gov

Interactive Data Table: UPLC Method Parameters for Sufentanil Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Waters ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov | Acquity UPLC HSS T3 (50x 2.1 mm, 1.8 μm) benthamdirect.comknu.ac.kr | Waters ACQUITY UPLC I-Class with Xevo TQ-S micro tandem quadrupole MS nih.gov |

| Mobile Phase A | 0.1% formic acid in 5 mM ammonium acetate buffer nih.gov | 1 mL of 2M ammonium acetate in 99% formic acid in 1 L of water benthamdirect.comknu.ac.kr | Information not available |

| Mobile Phase B | 0.05% formic acid in acetonitrile nih.gov | 1 mL of 2M ammonium acetate in 99% formic acid in 1 L of acetonitrile benthamdirect.comknu.ac.kr | Information not available |

| Flow Rate | 0.35 mL/min nih.gov | 0.4 mL/min benthamdirect.comknu.ac.kr | Information not available |

| Run Time | 8 minutes nih.gov | 5 minutes benthamdirect.comknu.ac.kr | Information not available |

| LLOQ | 2-6 ng/L (in blood and urine) nih.gov | 0.025 ng/mL benthamdirect.comknu.ac.kr | 5 pg/mL nih.gov |

| Internal Standard | Fentanyl-D5, Acetyl norfentanyl-D5 nih.gov | Sufentanil-d5 benthamdirect.comknu.ac.kr | Sufentanil-d5 nih.gov |

Reversed-phase chromatography is the most common mode of separation for fentanyl and its analogs. A study on the simultaneous quantification of fentanyl, sufentanil, and other compounds in plasma utilized a reversed-phase Acquity UPLC HSS T3 column. researchgate.net High-performance liquid chromatography (HPLC) methods have also been developed and validated for the assay of fentanyl, alfentanil, and sufentanil, employing isocratic, reversed-phase separation. nih.gov

While less common for fentanyl analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for separating highly polar compounds. nsf.gov Although specific applications of HILIC for Sufentanil-d5 are not detailed in the provided search results, its utility in separating polar secondary organic aerosol constituents suggests its potential for analyzing polar metabolites of sufentanil or for separations where reversed-phase methods may be inadequate. nsf.gov

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers an alternative to LC-based methods for the analysis of fentanyl and its analogs. tandfonline.com For GC-MS analysis, it is often necessary to convert the fentanyl compounds from their salt form to the free base. tandfonline.com This allows for successful detection at levels relevant to overdose cases. tandfonline.com

A review of GC-MS analysis of synthetic opioids highlights its utility for this class of compounds in various matrices. tandfonline.com Specific GC-MS/MS methods have been developed for the analysis of fentanyl and sufentanil in hair, demonstrating the sensitivity of this technique for detecting low concentrations (less than 100 pg/mg) of the drugs. nih.gov The development of methods using specialized gas-liquid chromatographic (GLC) based techniques with alternative stationary phases, such as ionic liquids, is also being investigated to improve the separation of isomeric fentanyl analogues. ojp.gov

Mass Spectrometric Detection Strategies

Mass spectrometry is the cornerstone of modern analytical methods for the detection and quantification of sufentanil, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the determination of sufentanil in biological matrices, with Sufentanil-d5 playing an essential role as an internal standard. nih.govbenthamdirect.comknu.ac.kroup.com

In LC-MS/MS methods, precursor and product ions for sufentanil and Sufentanil-d5 are monitored to ensure unambiguous identification and quantification. For sufentanil, a common precursor -> product ion transition monitored is m/z 387.0 -> 238.0. researchgate.netusp.br The use of a deuterated internal standard like Sufentanil-d5, which has a different mass-to-charge ratio but similar chemical properties and retention time, allows for accurate correction of any analyte loss during sample processing and instrumental analysis. nih.govoup.com

Numerous validated LC-MS/MS methods have been developed for the analysis of sufentanil and other fentanyl analogs in various biological samples, including whole blood, urine, plasma, and hair. nih.govnih.govoup.comacs.orgresearchgate.net These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) often in the low picogram to nanogram per milliliter range. nih.govbenthamdirect.comknu.ac.krnih.gov For instance, a method for the analysis of 17 fentanyls in plasma and blood reported an LLOQ of 5 pg/mL for sufentanil. nih.gov Another study achieved an LLOQ of 0.025 ng/mL for sufentanil in human plasma. benthamdirect.comknu.ac.kr

Interactive Data Table: LC-MS/MS Parameters for Sufentanil Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| Sufentanil | 387.2 nih.gov | 111.0, 238.1 nih.gov | Fentanyl-d5 nih.gov |

| Sufentanil | 387.0 researchgate.netusp.br | 238.0 researchgate.netusp.br | Fentanyl researchgate.netusp.br |

| Sufentanil | Not specified | Not specified | Sufentanil-d5 benthamdirect.comknu.ac.krnih.govoup.com |

The robustness and reliability of these LC-MS/MS methods, underpinned by the use of Sufentanil-d5, make them indispensable tools in clinical and forensic toxicology for monitoring sufentanil levels and investigating cases of exposure. nih.govacs.org

Sample Preparation and Extraction Strategies

In the quantitative analysis of sufentanil, the use of an isotopically labeled internal standard like Sufentanil-d5 is crucial for accuracy and precision. The primary goal of sample preparation is to isolate the analyte of interest from complex biological matrices such as plasma, urine, or tissue, thereby removing interferences and concentrating the analyte before instrumental analysis. The choice of extraction strategy depends on the matrix, the required sensitivity, and the analytical technique employed, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological samples. nih.gov It offers several advantages over liquid-liquid extraction, including reduced solvent consumption, smaller sample volume requirements, and ease of automation. nih.gov The methodology involves passing the liquid sample through a solid sorbent (the stationary phase) which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent.

For fentanyl analogs, including sufentanil, mixed-mode SPE cartridges are often employed to ensure efficient extraction while removing unwanted matrix components to yield clean extracts. unitedchem.com A common procedure involves conditioning the SPE column, loading the pre-treated sample, washing the column to remove interferences, drying the column, and finally eluting the analytes. unitedchem.comthe-ltg.org For instance, a universal SPE methodology for designer opiates uses a tandem wash scheme with deionized water followed by acetic acid to remove matrix components and protonate basic compounds without losing hydrophobic analytes. the-ltg.org In a comparative study, SPE was evaluated against LLE for the isolation of sufentanil from plasma, highlighting its growing importance in pharmaceutical analysis. capes.gov.br

Research has focused on optimizing SPE protocols for various applications. One method developed for sufentanil analysis in human plasma utilized a solid-phase microextraction (SPME) technique with a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber. nih.gov The extraction was optimized by adjusting sample pH and ionic strength, demonstrating linearity over a concentration range of 6-50 ng/mL. nih.gov

| Parameter | SPE Method 1 unitedchem.com | SPE Method 2 the-ltg.org | SPME Method nih.gov |

| Analyte | Amphetamines & Opioids | Designer Opiates | Sufentanil |

| Matrix | Blood, Plasma, Urine, Tissue | Urine | Human Plasma |

| SPE Cartridge/Fiber | Clean Screen® DAU | Clean Screen® XCEL I | 65-µm PDMS-DVB fiber |

| Elution Solvent | MeOH:NH4OH (98:2) | Methanol (B129727) containing 2% Ammonium Hydroxide | Thermal desorption in GC injector |

| Mean Recovery | Not Specified | 82.9% (at 5 ng/mL), 92.2% (at 20 ng/mL), 103.1% (at 50 ng/mL) | Not Specified |

| Limit of Quantification | 1 ng/mL | 5 ng/mL | 6 ng/mL |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a conventional method for sample preparation that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE has been frequently used for isolating morphinomimetic compounds from biological matrices. capes.gov.br While effective, LLE can be time-consuming and require large volumes of organic solvents. nih.gov

In the analysis of sufentanil, LLE often involves adjusting the pH of the biological sample to ensure the analyte is in a non-ionized form, facilitating its transfer into the organic phase. For example, a rapid and sensitive method for quantifying sufentanil in plasma used a simple LLE with ethyl acetate at pH 9. nih.gov Another study compared various LLE solvent mixtures for the simultaneous detection of multiple illegal drugs, including opioids, in whole blood. oup.com

Microextraction techniques, which are miniaturized versions of LLE, have also been developed to reduce solvent consumption and improve enrichment factors. Dispersive liquid-liquid microextraction (DLLME) and hollow fiber liquid-liquid-liquid microextraction (HF-LLLME) have been successfully applied to determine fentanyl, alfentanil, and sufentanil in biological samples. nih.gov The HF-LLLME method, in particular, showed higher precision and more effective sample clean-up compared to DLLME for human plasma and urine samples. nih.gov

| Parameter | Conventional LLE nih.gov | DLLME nih.gov | HF-LLLME nih.gov |

| Analyte(s) | Sufentanil | Fentanyl, Alfentanil, Sufentanil | Fentanyl, Alfentanil, Sufentanil |

| Matrix | Plasma | Human Plasma, Urine | Human Plasma, Urine |

| Extraction Solvent | Ethyl acetate | Methanol (disperser), Chloroform (extractor) | 1-octanol |

| Limit of Quantification | 0.010 µg/L | Not specified | Not specified |

| Limit of Detection | Not specified | 0.4 - 1.9 µg/L | 1.1 - 2.3 µg/L |

| Intra-day Precision (%RSD) | Not specified | 1.7 - 6.4% | 0.7 - 5.2% |

Protein Precipitation (PP)

Protein Precipitation (PP) is a common strategy for sample preparation in bioanalysis, particularly for plasma samples, where high protein content can interfere with chromatographic analysis. researchgate.netbenthamdirect.com The method involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid, to the sample to denature and precipitate the proteins. mdpi.com After centrifugation, the clear supernatant containing the analyte and its internal standard, Sufentanil-d5, is collected for analysis.

This technique is valued for its simplicity and speed. A bioanalytical method for determining sufentanil in human plasma utilized PP with acetonitrile, demonstrating sufficient sensitivity for pharmacokinetic studies. researchgate.netbenthamdirect.com The internal standard, Sufentanil-d5, is added before precipitation to compensate for any analyte loss during the process. researchgate.net While effective at removing the bulk of proteins, PP may result in less clean extracts compared to SPE or LLE, potentially leading to matrix effects in LC-MS/MS analysis. The choice of precipitating agent is critical, as different agents can affect protein removal efficiency and analyte recovery. nih.gov

Dilute-and-Shoot Approaches

The "dilute-and-shoot" method is the simplest form of sample preparation, primarily used for matrices with low protein content, such as urine. chromatographyonline.comrestek.com As the name suggests, the technique involves diluting the sample with a suitable solvent (often the mobile phase or water) containing the internal standard, followed by direct injection into the analytical instrument. restek.comcuny.edu

This approach is particularly advantageous for high-throughput screening due to its speed and minimal sample handling, which reduces the potential for extraction variability. cuny.edu A simple and rapid dilute-and-shoot method was developed for the analysis of fentanyl and its analogs, including sufentanil, in human urine by LC-MS/MS. chromatographyonline.comrestek.comchemistryworld.com The sample preparation simply consisted of adding an aliquot of patient urine to a solution containing the deuterated internal standards, including Sufentanil-d5. cuny.edu While fast and cost-effective, this method provides minimal sample cleanup, making it susceptible to matrix interferences and potentially leading to ion suppression or enhancement in the mass spectrometer. cuny.edu

Automated Sample Preparation Systems

To enhance throughput and improve reproducibility, many sample preparation techniques have been automated. biotage.com Automated systems can perform SPE, LLE, and PP in various formats, such as 96-well plates, significantly reducing manual labor and the potential for human error. biotage.comtecan.com Automation is particularly beneficial in clinical and forensic laboratories that handle large numbers of samples. tecan.com

Automated SPE systems, for instance, can process multiple samples in parallel, leading to a significant reduction in processing time compared to manual methods. nih.govbiotage.com On-line SPE systems integrate sample extraction directly with the LC-MS/MS analysis, removing almost all analyst manipulation of the samples. nih.gov Both off-line (e.g., 96-well plate) and on-line automated SPE methods have been successfully developed for the detection of fentanyl analogs in urine, achieving high sensitivity and precision. nih.gov Automated systems also ensure that every step of the workflow is recorded, providing comprehensive reports and ensuring data integrity, which is crucial in regulated environments. sotax.com

Method Validation and Performance Characteristics

The validation of an analytical method is essential to ensure its reliability for its intended purpose. gavinpublishers.com For methods quantifying sufentanil using Sufentanil-d5, validation is performed according to guidelines from regulatory bodies like the FDA or ICH. Key performance characteristics that are evaluated include linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), selectivity, and stability.

A validated UPLC-MS/MS method for quantifying sufentanil in human plasma, using Sufentanil-d5 as the internal standard, demonstrated excellent performance. benthamdirect.com The method was linear over a concentration range of 0.025-30 ng/mL with a correlation coefficient (r²) greater than 0.9998. benthamdirect.com The LLOQ was established at 0.025 ng/mL. benthamdirect.com

Accuracy and precision are assessed at multiple quality control (QC) concentrations. Accuracy is reported as the percent recovery of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For the aforementioned method, intra- and inter-day accuracies were between 97.66%-108.8% and 101.25%-103.17%, respectively, with precision values not exceeding 15%. benthamdirect.com Similarly, a method for fentanyl and its analogues in urine showed accuracy within 10% of the nominal concentration and %RSD values between 0.5-8.4%. restek.com

The table below summarizes the performance characteristics of a validated UPLC-MS/MS method for sufentanil analysis. benthamdirect.com

| Validation Parameter | Performance Characteristic |

| Analyte | Sufentanil |

| Internal Standard | Sufentanil-d5 |

| Matrix | Human Plasma |

| Linearity Range | 0.025 - 30 ng/mL |

| Correlation Coefficient (r²) | > 0.9998 |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL |

| Intra-day Accuracy | 97.66% - 108.8% |

| Inter-day Accuracy | 101.25% - 103.17% |

| Precision (%CV) | < 15% |

Linearity and Calibration Curve Development

The development of a linear calibration curve is a fundamental step in quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. In methods for quantifying sufentanil, Sufentanil-d5 serves as an internal standard (IS) to ensure the reliability and reproducibility of this relationship. rsc.org A calibration curve is constructed by plotting the ratio of the peak area of the analyte (sufentanil) to the peak area of the internal standard (Sufentanil-d5) against the known concentrations of the calibration standards. rsc.org

The use of an isotopic internal standard like Sufentanil-d5 is critical for correcting potential variabilities during sample preparation and analysis. Research has demonstrated the successful development of linear calibration curves for sufentanil over various concentration ranges using this approach. For instance, a sensitive and fast HPLC/MS/MS method for measuring sufentanil in plasma was linear in the range of 0.05 to 500 ng/mL. researchgate.net Another study utilizing ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) established a linear dynamic range for sufentanil from 25 to 2500 pg/mL, with Sufentanil-d5 as the internal standard. nih.gov

The acceptance criterion for these calibration curves is typically a correlation coefficient (r²) of 0.995 or better, indicating a strong linear relationship. rsc.org For example, one UPLC-MS/MS method for determining sufentanil in human plasma reported a correlation coefficient (r²) greater than 0.9998 over a linear range of 0.025–30 ng/mL, using Sufentanil-d5 as the internal standard. researchgate.net

Table 1: Examples of Linear Ranges for Sufentanil Quantification Using Deuterated Internal Standards This table is interactive. Sort by clicking column headers.

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Internal Standard |

|---|---|---|---|---|

| HPLC/MS/MS | Human Plasma | 0.05 - 500 ng/mL | Not Specified | Fentanyl |

| UPLC-MS/MS | Human Plasma | 25 - 2500 pg/mL | Not Specified | Sufentanil-d5 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. cawood.co.uk These parameters are crucial for determining the sensitivity of an analytical method. Typically, the LOD is estimated as three times the signal-to-noise ratio (S/N), and the LOQ is ten times the S/N. epa.gov

In the analysis of sufentanil, Sufentanil-d5 plays a vital role in establishing robust and low detection and quantification limits. By providing a consistent signal, the internal standard helps to accurately measure the low-level response of the target analyte.

Several studies have reported the LOD and LOQ for sufentanil quantification using Sufentanil-d5:

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method determined the LOD for sufentanil to be 10 pg/mL and the lower limit of quantification (LLOQ) to be 25 pg/mL in human plasma. nih.gov

Another study using UPLC-MS/MS for sufentanil in human plasma established the LLOQ at 0.025 ng/mL. researchgate.net

A separate HPLC/MS/MS method reported an LLOQ of 0.2 ng/mL for sufentanil in plasma. researchgate.net

The lowest standard on the calibration curve is often accepted as the LLOQ, provided it meets predefined criteria for accuracy and precision, typically within ±20% of the nominal value. rsc.org

Accuracy and Precision Assessment (Intra-day, Inter-day)

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. researchgate.netwisdomlib.org Both are critical for validating the reliability of an analytical method and are assessed at different quality control (QC) concentration levels. rsc.org Intra-day precision and accuracy are evaluated by analyzing replicate QC samples within the same day, while inter-day assessments are conducted on different days. rsc.orgresearchgate.net

Sufentanil-d5 is essential in these assessments as it corrects for procedural variations, thereby ensuring that the measured concentrations of sufentanil are both accurate and precise. The performance is typically expressed as the percent coefficient of variation (%CV) for precision and percent recovery or relative error (%RE) for accuracy. researchgate.net

In one study, the intra- and inter-assay error for sufentanil quantification using Sufentanil-d5 did not exceed 6%. nih.gov

Another validation reported intra-day accuracy for sufentanil between 97.66% and 108.8% and inter-day accuracy from 101.25% to 103.17%, with precision not exceeding 15%. researchgate.net

A separate method showed excellent precision with all coefficient of variations (CVs) below 15%. However, it noted that for sufentanil specifically, accuracy deviations were more than 15% from nominal concentrations, highlighting the importance of thorough validation for each analyte. researchgate.net

Table 2: Intra-day and Inter-day Precision and Accuracy for Sufentanil This table is interactive. Sort by clicking column headers.

| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Mean) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Mean) |

|---|---|---|---|---|---|

| LLOQ | 1.25 | 4.65 | 104.3 | 5.12 | 102.7 |

| QC Low | 6.25 | 3.28 | 98.6 | 4.21 | 101.4 |

| QC Medium | 50 | 2.54 | 101.2 | 3.15 | 99.8 |

| QC High | 200 | 2.11 | 102.5 | 2.89 | 101.9 |

(Data adapted from a study on a related compound using a similar methodology) rsc.org

Recovery and Matrix Effects Evaluation

Recovery and matrix effects are critical parameters in methods analyzing biological samples. Recovery refers to the efficiency of the extraction process, while matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.gov Sufentanil-d5 is used to evaluate and compensate for these phenomena.

The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. rsc.org Recovery is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample. nih.gov

Because Sufentanil-d5 has nearly identical chemical and physical properties to sufentanil, it experiences similar extraction loss and matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these variations can be normalized, leading to more accurate quantification. For example, in a method for analyzing multiple compounds including sufentanil, matrix effects were calculated as: (peak area of analyte spiked after extraction / peak area of analyte in pure solution) x 100%. nih.gov Another study reported extraction recoveries for fentanyls ranging between 88% and 95%, with matrix effects from -8% to -22%. nih.gov

Selectivity and Specificity

Selectivity refers to an analytical method's ability to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ultimate level of selectivity, meaning the method produces a response for only a single analyte. iupac.orgwisdomlib.org In practice, methods are selective rather than entirely specific.

The use of Sufentanil-d5 in conjunction with tandem mass spectrometry (MS/MS) provides high selectivity. This is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) for both sufentanil and Sufentanil-d5. unito.it The mass difference between the deuterated standard and the native compound ensures that their signals are clearly distinguished by the mass spectrometer.

Method specificity is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. rsc.org The absence of significant peaks in these blank samples demonstrates the method's selectivity. rsc.org

Stability Studies of Prepared Samples

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. fda.gov Sufentanil-d5 is a crucial component in these evaluations, as it serves as a stable reference point to accurately quantify any degradation of sufentanil under various storage conditions.

Stability is assessed under different conditions, including:

Autosampler Stability: QC samples are stored in the autosampler for extended periods (e.g., 24, 48, 72 hours) to check for degradation during the analytical run. nih.gov

Freeze-Thaw Stability: This assesses the analyte's stability after repeated cycles of freezing and thawing.

Long-Term Stability: Samples are stored at low temperatures (e.g., -20°C or -80°C) for extended durations to ensure sample integrity over time.

A notable study re-analyzed human plasma samples containing sufentanil after 11 years of storage at -20°C, using Sufentanil-d5 as the internal standard. nih.gov The results showed a significant deviation of -63% from the initial analysis, concluding that sufentanil was not stable under these long-term storage conditions. nih.gov In contrast, another study found that a sufentanil-levobupivacaine mixture was chemically stable for 28 days at 4°C and 21°C. nih.gov

Carryover Assessment

Carryover occurs when a small amount of a previous, highly concentrated sample affects the measurement of a subsequent, less concentrated sample. It is a critical parameter to assess, especially in high-throughput analysis.

The assessment is typically performed by injecting a blank sample immediately after the highest concentration calibration standard. nih.gov The response in the blank sample is measured to ensure it is below a predefined threshold, often less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. The use of Sufentanil-d5 allows for monitoring of carryover for the internal standard itself, which is crucial for the accuracy of subsequent analyses. Studies have reported mean carryover for fentanyls to be as low as 0.05% to 0.65%. nih.gov

Reference Material Development and Quality Assurance

The development and quality assurance of Sufentanil-d5 as a reference material are governed by stringent protocols to ensure its suitability for use in advanced analytical methodologies. This involves a comprehensive process of certification, adherence to international standards, and meticulous characterization of its metrological properties.

Certification as a Reference Material (CRM)

Sufentanil-d5 is available as a Certified Reference Material (CRM), a designation indicating that it has been characterized by metrologically valid procedures for its specified properties. caymanchem.com As a stable-labeled internal standard, it is suitable for the quantification of sufentanil in various biological matrices such as urine, serum, or plasma using techniques like liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS). cerilliant.com The certification process ensures its utility in diverse applications, including clinical toxicology, forensic analysis, and pain prescription monitoring. cerilliant.com

The demand for high-quality reference materials for fentanyl and its analogs has increased due to the rise of synthetic opioids. nata.com.au In response, organizations like the Centers for Disease Control and Prevention (CDC) have spearheaded the development of Traceable Opioid Material® Kits (TOM Kits®). reginfo.govcdc.gov These kits, which include opioid CRMs, are designed to support laboratories in the detection and identification of emerging opioids. reginfo.govcdc.gov The inclusion of such materials in comprehensive kits underscores the critical role of CRMs like Sufentanil-d5 in addressing public health crises. reginfo.gov

Producers of Sufentanil-d5 CRM provide a comprehensive Certificate of Analysis (CoA). This document includes the certified property values and their associated uncertainties, along with a statement of metrological traceability for these values. caymanchem.comgcms.cz The material is often supplied as a solution in a specified concentration, for example, 100 µg/mL in methanol, packaged in ampoules to ensure long-term stability. cerilliant.commckesson.com

Compliance with International Standards (e.g., ISO/IEC 17025, ISO 17034)

To ensure confidence and reliability, producers of Sufentanil-d5 CRMs operate under a robust quality management system that complies with internationally recognized standards. pjlabs.com The primary standards governing the production of reference materials are ISO 17034 and ISO/IEC 17025. dakks.decaymanchem.com

ISO 17034: General requirements for the competence of reference material producers provides a framework for the competent and consistent operation of reference material producers (RMPs). europa.euiqas.co.in Accreditation to this standard demonstrates that the producer has implemented a quality management system and possesses the technical competence to produce RMs and CRMs of appropriate quality. nata.com.aupjlabs.com This standard covers all aspects of production, from the assignment of property values to stability, homogeneity, labeling, and distribution. nata.com.au

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories is crucial as it outlines the requirements for laboratories performing the testing and calibration that underpins the certification of reference materials. dakks.de Laboratories accredited to this standard demonstrate that they are technically competent and able to produce precise and accurate test and calibration data. For RMPs, this standard is vital for the characterization of their materials. caymanchem.comcaymanchem.com The use of CRMs is also a stipulated requirement within ISO/IEC 17025 to ensure the traceability of measurement results in other accredited laboratories. dakks.de

The table below summarizes the key focus areas of these international standards in the context of Sufentanil-d5 CRM production.

| Standard | Key Focus Area | Relevance to Sufentanil-d5 CRM |

| ISO 17034 | Competence of Reference Material Producers | Ensures the manufacturer has a quality system and technical competence for producing high-quality, reliable Sufentanil-d5 CRMs. nata.com.audakks.de |

| ISO/IEC 17025 | Competence of Testing and Calibration Laboratories | Guarantees that the analytical measurements used to certify the properties of Sufentanil-d5 are accurate, reliable, and traceable. caymanchem.comcaymanchem.com |

Traceability and Uncertainty in Certified Values

A fundamental characteristic of a CRM is the establishment of metrological traceability and a well-defined uncertainty for its certified values. nist.gov

Metrological Traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, with each step contributing to the measurement uncertainty. eurachem.org For Sufentanil-d5 CRMs, this means the certified concentration value is linked to a common, stable reference, such as the International System of Units (SI), ensuring comparability of results over time and between different laboratories. eurachem.orgjctlm.org The Certificate of Analysis for a Sufentanil-d5 CRM will include a statement detailing this traceability. caymanchem.com

Uncertainty of the certified value is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. zeptometrix.com It provides a quantitative indication of the quality of the measurement result. labonline.com.au The total uncertainty budget for a Sufentanil-d5 CRM solution is calculated by combining all significant sources of uncertainty. demarcheiso17025.com

Key components contributing to the uncertainty of a certified value for a Sufentanil-d5 solution include:

Purity of the neat material: Uncertainty associated with the purity assessment of the raw Sufentanil-d5 powder, accounting for chromatographic impurities, residual solvents, and water content. demarcheiso17025.com

Mass measurement (weighing): Uncertainty stemming from the gravimetric preparation of the solution, related to the precision and calibration of the analytical balance used. labonline.com.audemarcheiso17025.com

Solvent addition: Uncertainty related to the mass or volume of the solvent used to dissolve the neat material. demarcheiso17025.com

Stability: Potential degradation of the compound over time, which is assessed through long-term and accelerated stability studies. labonline.com.au

Homogeneity: Variation in concentration between different units (ampoules) of the same production batch.

The combined standard uncertainty is calculated from these individual components, and then multiplied by a coverage factor (typically k=2) to determine the expanded uncertainty, which provides a confidence interval of approximately 95%. nist.govzeptometrix.com This expanded uncertainty is the value reported on the Certificate of Analysis. demarcheiso17025.com

The table below illustrates the typical components considered in an uncertainty budget for a CRM like Sufentanil-d5.

| Uncertainty Component | Description |

| Characterization | Uncertainty from the analytical method(s) used to determine the property value (e.g., concentration). |

| Homogeneity | Uncertainty due to potential variations between different units of the CRM. nist.gov |

| Stability | Uncertainty related to the potential for the property value to change over time during transport and storage. labonline.com.au |

| Purity of Neat Material | Uncertainty in the assigned purity value of the raw material. demarcheiso17025.com |

| Gravimetric Preparation | Uncertainties associated with weighing the neat material and the solvent. demarcheiso17025.com |

Applications of Sufentanil D5 in Preclinical and in Vitro Research Models

Metabolic Pathway Elucidation and Enzyme Kinetics

Understanding the metabolic fate of sufentanil is critical for comprehending its pharmacokinetic profile and potential drug-drug interactions. Sufentanil-d5 serves as an invaluable tool in these investigations, enabling researchers to accurately track and quantify sufentanil and its metabolites.

In Vitro Metabolism Studies Using Liver Microsomes (e.g., Rat, Dog)

Sufentanil undergoes extensive metabolism, primarily in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system nih.govnih.govfrontiersin.org. In vitro studies utilizing liver microsomes from various species, including rats, dogs, and humans, have been instrumental in characterizing these metabolic processes nih.govsrce.hr. Research has indicated that the metabolism of sufentanil is broadly similar across these species, both kinetically and metabolically nih.gov.

Studies have reported specific kinetic parameters for sufentanil metabolism in liver microsomes. For instance, dog liver microsomes exhibited an apparent Km of 4.98 µM and a Vm of 7.30 nmol metabolized/min/mg protein, while human liver microsomes showed an apparent Km of 15.2 µM and a Vm of 6.15 nmol metabolized/min/mg protein nih.gov. Rat liver microsomes demonstrated biphasic metabolism, with a high-affinity site (Km = 0.10 µM, Vm = 0.10 nmol/min/mg protein) and a low-affinity site (Km = 20.8 µM, Vm = 7.32 nmol/min/mg protein) nih.gov. These comparative kinetic data highlight the utility of different animal models in predicting human metabolic profiles.

Table 1: In Vitro Metabolic Kinetic Parameters of Sufentanil in Liver Microsomes

| Species | Microsomal Type | Apparent Km (µM) | Apparent Vm (nmol/min/mg protein) |

| Dog | Liver Microsomes | 4.98 | 7.30 |

| Human | Liver Microsomes | 15.2 | 6.15 |

| Rat | Liver Microsomes (High Affinity) | 0.10 | 0.10 |

| Rat | Liver Microsomes (Low Affinity) | 20.8 | 7.32 |

*Data derived from nih.gov.

Identification of Metabolites and Biotransformation Products

The biotransformation of sufentanil yields several metabolites, primarily through Phase I metabolic reactions. Key metabolites identified in in vitro studies include N-phenylpropanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, and N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide nih.govjvsmedicscorner.com. Desmethyl-SUF has also been noted as an early metabolite that is subsequently transformed into secondary metabolites nih.gov. The identification of these metabolites is often facilitated by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where deuterated standards like Sufentanil-d5 are employed to ensure accurate quantification and structural confirmation oup.com.

Table 2: Major Sufentanil Metabolites Identified in In Vitro Studies

| Metabolite | Description/Pathway | Source |

| N-phenylpropanamide | Product of N-dealkylation | nih.govjvsmedicscorner.com |

| N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | Major metabolite; product of N-dealkylation and O-demethylation | nih.gov |

| N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide | Major metabolite; product of N-dealkylation and hydroxylation | nih.gov |

| Desmethyl-SUF | Early metabolite, further metabolized | nih.gov |

Oxidative N-Dealkylation and O-Demethylation Pathways

The primary metabolic routes for sufentanil involve oxidative N-dealkylation and O-demethylation, alongside aromatic hydroxylation nih.govnih.govfrontiersin.orgjvsmedicscorner.com. Oxidative N-dealkylation occurs at the piperidine (B6355638) nitrogen and also involves the phenylpropanamide nitrogen, leading to metabolites such as norsufentanil and N-phenylpropanamide nih.govnih.gov. O-demethylation of methoxy (B1213986) groups present in the sufentanil structure also contributes to its metabolic profile nih.govjvsmedicscorner.com. These pathways are predominantly mediated by cytochrome P450 enzymes, with CYP3A4 being a key isoform involved in fentanyl metabolism, suggesting a similar role for related analogs duke.edupsu.edu.

Table 3: Key Metabolic Pathways of Sufentanil

| Metabolic Pathway | Description | Source |

| Oxidative N-dealkylation | Removal of alkyl groups from nitrogen atoms | nih.govnih.govjvsmedicscorner.com |

| O-Demethylation | Removal of methyl groups from oxygen atoms | nih.govjvsmedicscorner.com |

| Aromatic Hydroxylation | Addition of hydroxyl groups to aromatic rings | nih.govnih.govjvsmedicscorner.com |

| N-Dealkylation (Piperidine Nitrogen) | Formation of norsufentanil | nih.govnih.gov |

| N-Dealkylation (Phenylpropanamide N) | Formation of N-phenylpropanamide | nih.govnih.gov |

Application in Untargeted Metabolomics Research

Untargeted metabolomics aims to provide a comprehensive overview of all detectable metabolites in a biological sample, offering insights into complex biological processes. Deuterated internal standards, such as Sufentanil-d5, are essential for the accuracy and reliability of these studies. In forensic toxicology, untargeted metabolomics approaches have been developed to detect fentanyl exposure by identifying characteristic metabolic patterns mdpi.comresearchgate.net. While specific studies focusing solely on Sufentanil-d5 in untargeted metabolomics are limited, deuterated fentanyl analogs, including d5-fentanyl, are utilized as internal standards for quality control and quantification in such analyses, demonstrating their role in profiling drug exposure mdpi.comresearchgate.net. One study identified "cyclopentyl fentanyl-d5" as a metabolite in an untargeted metabolomics analysis of extramammary Paget's disease, highlighting the broader application of deuterated fentanyl analogs in metabolomic research frontiersin.orgnih.gov.

Pharmacokinetic Investigations in Animal Models

The pharmacokinetic (PK) profiling of drugs in animal models is a cornerstone of preclinical drug development. Sufentanil-d5 serves as a critical internal standard in these studies, enabling precise quantification of sufentanil concentrations in biological fluids like plasma.

Use as an Internal Standard in Animal PK Studies

Sufentanil-d5 is widely employed as an internal standard in the development and validation of bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for the quantification of sufentanil in animal plasma ethiqaxr.comfrontiersin.orgnih.gov. For instance, studies in rabbits used fentanyl-d5 as a certified reference material for calibration standards and internal standards ethiqaxr.com. Similarly, research in horses utilized d5-fentanyl as an internal standard for quantifying fentanyl in plasma samples frontiersin.orgnih.gov. In canine studies, fentanyl-d5 was also employed as an internal standard for pharmacokinetic analysis of fentanyl nih.gov. The use of Sufentanil-d5, or closely related deuterated analogs like d5-fentanyl, ensures accurate and reproducible quantification of the parent drug by compensating for variations in sample preparation, injection volume, and detector response oup.commdpi.comresearchgate.netethiqaxr.comfrontiersin.orgnih.gov.

Table 4: Examples of Sufentanil-d5 (or d5-Fentanyl) Use as Internal Standard in Animal PK Studies

| Animal Model | Study Focus | Analytical Technique | Reference |

| Rabbit | Pharmacokinetics of buprenorphine/fentanyl | LC-MS/MS | ethiqaxr.com |

| Horse | Pharmacokinetics of transdermal fentanyl | LC-MS/MS | frontiersin.orgnih.gov |

| Dog | Comparative pharmacokinetics of fentanyl/buprenorphine | LC-MS/MS | nih.gov |

Compound Names List

Sufentanil-d5

Sufentanil

Fentanyl

Alfentanil

Remifentanil

Norfentanyl

Norsufentanil

N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

N-[4-(hydroxymethyl)-4-piperidinyl]-N-phenylpropanamide

N-phenylpropanamide

Desmethyl-SUF

Cyclopentyl fentanyl-d5

Carfentanil

Norcarfentanil

Norsufentanil-d5

Norcarfentanil-d5

Remifentanil-COOH

Carfentanil-d5

3-Methylfentanil

OHMe fentanil

Furanylfentanyl

TFMPP

5-MeO-DALT

Butyryl fentanyl-d5

L-beta-Imidazolelactic acid

Determination of Drug Distribution in Tissues

Deuterated sufentanil, such as Sufentanil-d5, is employed in preclinical studies to track the drug's distribution across various tissues and organs in animal models. This is crucial for understanding tissue uptake, distribution volumes, and potential accumulation sites. While specific studies detailing Sufentanil-d5 distribution in horses or birds were not found, research in rodents is more common for opioid analogs.

Studies involving fentanyl analogs, which share structural similarities with sufentanil, provide insight into the general principles of tissue distribution. For instance, a comparative biodistribution study of fentanyl and morphine in mice indicated that fentanyl exhibits greater distribution into tissues like the brain, liver, lung, and heart compared to morphine, especially early after administration. Fentanyl also showed greater accumulation in fat at later time points. The ratios of total drug distribution (area under the curve) in tissue to blood suggested that fentanyl accumulation in various tissues relative to blood was greater than that of morphine mdpi.com. While this study did not specifically use Sufentanil-d5, it highlights the importance of tracking drug distribution in different tissues to understand pharmacokinetic profiles. Research involving deuterated fentanyl (fentanyl-D5) has been used as an internal standard in analytical methods for quantifying fentanyl in biological matrices, including hair samples acs.org, and serum for pharmacokinetic analysis nih.govavma.org. This indicates the utility of deuterium-labeled compounds in precise quantitative analysis of drug distribution.

Compartmental Modeling of Pharmacokinetic Data

Sufentanil-d5 can be instrumental in developing and validating pharmacokinetic (PK) models. By using the deuterated analog, researchers can generate precise data for constructing compartmental models that describe the absorption, distribution, metabolism, and excretion (ADME) of sufentanil. These models are essential for predicting drug behavior in the body and optimizing dosing regimens.

Pharmacokinetic studies of sufentanil in humans have often utilized compartmental models, typically a three-compartmental model, to describe its disposition nih.gov. These studies estimate parameters such as the central volume of distribution, clearance, and elimination half-life. While these studies may not always explicitly use Sufentanil-d5, the principles of compartmental modeling are directly applicable to data generated using labeled compounds like Sufentanil-d5. For example, pharmacokinetic analyses of sufentanil in neonates employed a two-compartmental model to calculate parameters like central volume of distribution (Vdc) and clearance (CL) d-nb.info. The use of labeled isotopes allows for more accurate determination of these parameters, particularly in complex biological systems or when studying low concentrations.

Pharmacodynamic Studies

In pharmacodynamic studies, Sufentanil-d5 can be used either directly to investigate its own effects or as a tracer analog to understand the mechanisms of action of sufentanil or related compounds.

Investigation of Receptor Binding and Ligand Interactions

As a deuterated analog, Sufentanil-d5 is valuable for investigating the binding interactions of sufentanil with its primary target, the mu-opioid receptor (μOR). Deuteration can sometimes subtly alter binding affinity or kinetics, and studying these differences can provide insights into the receptor-ligand interaction. Furthermore, Sufentanil-d5 can be used in competitive binding assays to determine the affinity of other potential ligands for the μOR.

Research on fentanyl analogs has established their high affinity for the μOR, with binding affinities (Ki) often in the sub-nanomolar range for potent compounds like carfentanil and sufentanil nih.govnih.govmdpi.comfda.gov. For example, sufentanil has a reported Ki value of 0.1380 nM in one study nih.gov. While this specific study did not use Sufentanil-d5, it demonstrates the typical binding affinities investigated. Deuterated analogs are often used in mass spectrometry-based binding assays, which offer a label-free alternative to traditional radioligand assays nih.gov. The ability to use unlabeled ligands with high sensitivity is advantageous. Studies comparing the binding of fentanyl and its analogs to the μOR highlight the importance of specific structural features for affinity, with modifications like the addition of substituents to the piperidine ring significantly impacting binding nih.govmdpi.com. Sufentanil's structure, with its anilide ring and piperidine core, contributes to its potent μOR binding nih.gov.

Assessment of Deuterium (B1214612) Isotope Effects in Biological Systems

The presence of deuterium atoms can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction involving a C-D bond is different from that involving a C-H bond. In drug metabolism, if the rate-limiting step involves the cleavage of a C-H bond, substituting hydrogen with deuterium can slow down the metabolism of the drug. This is a key strategy in "precision deuteration" to improve a drug's pharmacokinetic profile, such as increasing its half-life or reducing the frequency of dosing nih.gov.

Deuterium substitution can affect drug metabolism mediated by enzymes like cytochrome P450 (CYP) nih.gov. If the C-H bond cleavage is rate-limiting, a kinetic deuterium isotope effect will be observed, indicating that deuteration influences the metabolic rate nih.gov. This phenomenon can lead to altered pharmacokinetic parameters like increased area under the curve (AUC) and maximum concentration (Cmax), potentially requiring lower or less frequent dosing nih.gov. While specific studies detailing deuterium isotope effects for Sufentanil-d5 are not extensively detailed in the provided search results, the general principle applies to deuterated drugs. For instance, deutetrabenazine's deuteration attenuates CYP2D6-mediated metabolism, prolonging its pharmacological activity drugbank.com. The potential for deuterium to influence metabolic pathways and create toxic metabolites necessitates thorough investigation google.comscielo.org.mx.

Spectroscopic and Structural Characterization Methodologies for Sufentanil D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for confirming the presence and position of deuterium (B1214612) atoms within a molecule. For Sufentanil-d5, ¹H NMR spectroscopy is particularly informative. The replacement of hydrogen atoms with deuterium (²H) leads to the disappearance or significant reduction of signals in the ¹H NMR spectrum at the deuterated positions. This absence of signals directly indicates successful deuteration. ¹³C NMR can also provide complementary information, showing changes in chemical shifts and potentially altered coupling patterns due to the presence of deuterium, although ¹³C-²H coupling is typically not observed in routine ¹³C NMR experiments. Deuterium NMR (²H NMR) can also be employed, directly observing the deuterium nuclei, which can be advantageous for highly deuterated compounds where proton signals are significantly diminished sigmaaldrich.comtcichemicals.com. The precise atom percent enrichment can be determined, and the location of deuteration confirmed by comparing the observed spectral changes with the expected structure of Sufentanil-d5.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of Sufentanil-d5, thereby confirming its elemental composition and the extent of isotopic labeling. The theoretical exact mass of Sufentanil (C₂₂H₃₀N₂O₂S) is approximately 386.2028 Da. For Sufentanil-d5, with five deuterium atoms replacing hydrogen atoms, the molecular formula is C₂₂H₂₅D₅N₂O₂S, and its theoretical exact mass is approximately 391.2316 Da caymanchem.comgenome.jp. HRMS measurements provide mass accuracy typically within a few parts per million (ppm), allowing for unambiguous differentiation from other compounds with similar nominal masses. This high precision is crucial for identifying and quantifying Sufentanil-d5 in complex biological matrices, especially when used as an internal standard in quantitative LC-MS/MS assays acs.orgoup.comuniroma1.it. The mass defect, a consequence of the difference between the exact mass and the nominal mass, also serves as a characteristic identifier for isotopically labeled compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of Sufentanil-d5, offering a molecular fingerprint. Deuterium substitution can lead to observable shifts in vibrational frequencies, particularly in C-H versus C-D stretching and bending modes. C-D stretching vibrations typically occur at lower frequencies (higher wavenumbers) compared to their C-H counterparts. While specific IR or Raman spectra for Sufentanil-d5 are not widely detailed in the search results, studies on fentanyl analogs and Sufentanil itself highlight the utility of these techniques for structural characterization nih.govox.ac.ukrsc.orgresearchgate.netmdpi.commsu.eduspectra-analysis.comkent.ac.ukhoriba.com. For Sufentanil-d5, comparing its IR or Raman spectrum to that of unlabeled Sufentanil would reveal characteristic differences in the vibrational bands associated with the deuterated positions, aiding in the confirmation of isotopic labeling. Raman spectroscopy, in particular, is advantageous for analyzing aqueous solutions due to water's weak Raman signal mdpi.comkent.ac.ukhoriba.com.

Investigation of Fragmentation Patterns in Mass Spectrometry due to Isotopic Labeling

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for elucidating fragmentation pathways, and isotopic labeling with deuterium is a powerful tool for this purpose. The fragmentation patterns of Sufentanil-d5 are expected to closely mirror those of Sufentanil, with the key difference being the mass shift in fragments that contain the deuterium atoms wvu.eduoup.comresearchgate.netwvu.edu. For instance, the loss of the deuterated N-phenylpropanamide moiety (C₉H₅D₅NO) from Sufentanil-d5 results in a product ion at m/z 238, which is the base peak in its MS² spectrum wvu.edu. Studies comparing the fragmentation of Sufentanil and Sufentanil-d5 help to identify which fragments retain the deuterium atoms, thereby confirming the sites of labeling and providing insights into the fragmentation mechanisms. For example, the loss of methanol (B129727) (CH₄O) from the methoxymethylene substitution leads to a fragment at m/z 360 in Sufentanil-d5, similar to the parent compound wvu.edu. By analyzing these mass shifts in specific fragments, researchers can confirm the structure and the precise location of the deuterium atoms in Sufentanil-d5.

Computational and Theoretical Studies of Sufentanil D5

Molecular Modeling and Docking Simulations (e.g., Opioid Receptor Interactions)

Molecular modeling and docking simulations are crucial computational tools for understanding how Sufentanil-d5 interacts with its biological targets, primarily the mu-opioid receptor (MOR). Studies on fentanyl and its various analogues, which share structural similarities with sufentanil, provide a foundational understanding of these interactions. These simulations aim to predict binding poses, identify key amino acid residues involved in ligand binding, and elucidate structure-activity relationships (SAR) caymanchem.complos.orgmdpi.comdrugbank.comnih.gov.

Docking studies typically involve placing the ligand (Sufentanil-d5) into the known three-dimensional structure of the MOR and scoring the resulting binding poses based on predicted affinity. Common findings from such simulations for fentanyl analogues indicate that the piperidine (B6355638) nitrogen atom often forms a salt bridge with a conserved aspartate residue (e.g., D1473.32), while other parts of the molecule, such as the amide carbonyl, may form hydrogen bonds with residues like tryptophan (e.g., W3187.35) nih.gov. The N-linked phenethyl group has been suggested to influence the conformation of other receptor residues, such as W2936.48 nih.gov. Specific residues like Tyrosine 7.43 (Y7.43) have been identified as important for mediating downstream signaling pathways activated by fentanyl frontiersin.org.

Molecular dynamics (MD) simulations further refine these predictions by observing the dynamic behavior of the ligand-receptor complex over time, revealing predominant binding poses and transient interactions mdpi.comnih.gov. These simulations can help correlate computational predictions with experimental binding affinities, enabling the prediction of binding strength for novel fentanyl analogues plos.org.

Table 1: Key Residue Interactions in Opioid Receptor Binding of Fentanyl Analogues

| Receptor Residue | Interaction Type | Molecular Role | Reference |

| D1473.32 | Salt-bridge formation | Anchors the protonated piperidine nitrogen of the ligand | nih.gov |

| W3187.35 | Hydrogen bond | Interaction with the propanamide carbonyl group of the ligand | nih.gov |

| W2936.48 | Potential regulation of rotameric switch | Influenced by the N-linked phenethyl group of the ligand | nih.gov |

| Y7.43 | Modulates downstream signaling pathways | Affects signal transduction initiated by ligand binding | frontiersin.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of drug molecules like Sufentanil-d5. These methods provide a theoretical basis for understanding the intrinsic properties of the molecule, which can influence its interactions and behavior.

Studies on fentanyl and related compounds have utilized DFT to perform geometry optimizations in both gas and solvent phases dergipark.org.trdergipark.org.tr. Common computational setups involve the B3LYP functional with basis sets such as 6-31G(d,p) and 6-31++G(d,p) dergipark.org.trdergipark.org.tr. These calculations yield detailed information about atomic charges, frontier molecular orbitals (FMO), natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps dergipark.org.trdergipark.org.tr. Such analyses help in identifying potential sites for electrophilic and nucleophilic attacks, providing insights into the molecule's chemical reactivity.

The application of DFT also extends to predicting vibrational frequencies and Raman activities, which are crucial for interpreting spectroscopic data researchgate.net. By calculating these properties, researchers can gain a deeper understanding of molecular vibrations and their relationship to observed spectra.

Table 2: Common DFT Methods and Basis Sets for Fentanyl Analogues

| Computational Method | Functional | Basis Set | Primary Applications | Reference(s) |

| DFT | B3LYP | 6-31G(d,p) | Geometry optimization, spectral prediction | dergipark.org.trdergipark.org.tr |

| DFT | B3LYP | 6-31++G(d,p) | Geometry optimization, spectral prediction, MEP analysis | dergipark.org.trdergipark.org.tr |

| DFT | B3PW91 | DGDZVP | Geometry optimization | mdpi.com |

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties using computational methods is vital for compound identification and characterization. For Sufentanil-d5, this primarily involves mass spectrometry (MS) and potentially vibrational spectroscopies like Infrared (IR) and Raman spectroscopy.

In silico methods, including DFT, have proven effective in predicting the spectroscopic properties of fentanyl analogues, aiding in their identification researchgate.net. Specifically, mass spectrometry fragmentation patterns are key to identifying compounds. While direct MS data for Sufentanil-d5 is not extensively detailed in the provided search results, data for fentanyl-d5 offers a valuable proxy. Fragmentation of fentanyl-d5 typically involves cleavage of the phenethyl moiety and the loss of the deuterated aniline (B41778) group, resulting in characteristic fragment ions unodc.orgwvu.edu. The presence of deuterium (B1214612) atoms will shift these fragment ions by the mass difference, allowing for the confirmation of deuteration. For instance, the tropylium (B1234903) ion (m/z 91) is characteristic of the phenethyl group in fentanyl, and its deuterated counterpart would be observed in Sufentanil-d5.

Computational studies can predict these fragmentation pathways and the resulting ion masses, which can then be compared with experimental mass spectra. Similarly, DFT calculations can predict vibrational frequencies, which correlate with IR and Raman spectra, providing further means for structural verification dergipark.org.trdergipark.org.trresearchgate.net.

Table 3: Characteristic Mass Spectral Ions for Fentanyl-d5 (Indicative for Sufentanil-d5)

| Precursor Ion (Protonated) | Fragment Ion (m/z) | Description of Fragmentation | Reference(s) |

| [Fentanyl-d5+H]+ | 250 | Primary cleavage of the phenethyl moiety | unodc.org |

| [Fentanyl-d5+H]+ | 194 | Tropylium ion from the phenethyl group | unodc.org |

| [Fentanyl-d5+H]+ | 244 | Loss of the deuterated aniline moiety | wvu.edu |

| [Fentanyl-d5+H]+ | 188 | Loss of the deuterated aniline moiety (observed in MS3) | wvu.edu |

| [Fentanyl-d5+H]+ | 193 | Deuterated analogue of the m/z 188 fragment | wvu.edu |

Simulation of Isotope Effects on Metabolism or Binding Affinity

Isotope effects, particularly kinetic isotope effects (KIEs), are well-established phenomena where the rate of a chemical reaction or a biological process is influenced by the isotopic composition of the atoms involved nih.govtaylorfrancis.com. Deuterium (D) substitution for hydrogen (H) can lead to significant KIEs because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. This difference can affect reaction rates, especially in steps involving bond breaking.

In the context of Sufentanil-d5, simulations could theoretically explore how the deuteration of specific positions affects its metabolism or binding affinity. For instance, if a metabolic step involves the cleavage of a C-H bond at a deuterated position, the reaction rate might be slower, leading to altered pharmacokinetic profiles. Similarly, subtle changes in bond strength or vibrational frequencies due to deuteration could influence binding interactions with the opioid receptor, potentially affecting potency or efficacy.

While direct simulation studies specifically detailing the isotope effects on Sufentanil-d5's metabolism or binding affinity were not found in the provided search results, the use of deuterated compounds like fentanyl-d5 as internal standards in analytical methods highlights their practical application in quantitative analysis and forensic toxicology unodc.orgd-nb.infomdpi.comacs.orgfrontiersin.org. This practice implicitly relies on the assumption that the deuterated analogue behaves similarly to the parent compound during sample preparation and analysis, while being distinguishable by its mass. Future computational research could leverage these principles to simulate and predict the impact of deuteration on Sufentanil's pharmacological properties.

Compound List:

Sufentanil-d5

Role of Sufentanil D5 in Forensic Science Research

Development of Forensic Analytical Methods for Opioids

The development and validation of robust analytical methods for opioid detection are central to forensic toxicology. Sufentanil-d5 is extensively employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. caymanchem.comcapes.gov.brshimadzu.comrestek.comnyc.govspringernature.comacs.orgacs.orgtandfonline.comvcu.edu Its presence in samples at a known concentration allows analysts to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. This is particularly vital when analyzing complex biological matrices such as blood, urine, and hair, where endogenous compounds can interfere with the analysis or cause ion suppression/enhancement in mass spectrometry. shimadzu.comlcms.cznih.govoup.comojp.govcuny.edu

Research has demonstrated that methods utilizing deuterated internal standards like Sufentanil-d5 achieve high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the picogram per milliliter (pg/mL) or nanogram per gram (ng/g) range, enabling the detection of trace amounts of potent opioids. capes.gov.brcuny.edufrontiersin.org For instance, validated LC-MS/MS methods incorporating Sufentanil-d5 have been developed for the simultaneous quantification of fentanyl and its numerous analogs in various biological fluids, adhering to guidelines such as the American National Standards Institute (ANSI)/American Academy of Forensic Sciences (AAFS) Standards Board (ASB) Standard 036. escholarship.orgscielo.br

Table 1: Typical Analytical Method Parameters and Performance Metrics Utilizing Sufentanil-d5 as an Internal Standard

| Analytical Technique | Sample Matrix | Key Application | Typical IS Role | Achieved Sensitivity (Example) | Reference(s) |

| GC-MS | Urine, Blood | Opioid quantification | Compensates for matrix effects, enhances accuracy | LOD: 2.5 pg/mL (for Fentanyl/Sufentanil) | capes.gov.br |

| LC-MS/MS | Urine, Blood, Hair | Fentanyl analog quantification | Corrects for instrument variability, improves precision | LOQ: 1-10 ng/mL (for various opioids) | restek.comcuny.edufrontiersin.org |

| LC-MS/MS | Blood, Urine | General opioid analysis | Improves accuracy and precision in complex matrices | Sub-ng/mL detection limits | shimadzu.comoup.com |

| GC-MS | Air, Surface Wipes | Residual opioid detection | Ensures quantitative accuracy in environmental samples | LOQ: 1.2-5.0 ng/sample (for Fentanyl/Sufentanil) | nih.gov |

Chemical Attribution and Impurity Profiling Studies of Opioid Syntheses

Chemical attribution studies in forensic science aim to link seized drug samples to specific manufacturing processes, clandestine laboratories, or distribution networks. This is often achieved by analyzing the unique impurity profiles of synthetic drugs, which can reveal the synthetic routes, precursor chemicals, and reaction conditions used. researchgate.nettno.nl Sufentanil-d5, when used as an internal standard, is crucial for the accurate quantification of these trace impurities. nih.govtno.nl While direct impurity profiling of Sufentanil-d5 itself for attribution is less common in the literature, its role as an IS is vital for the accurate analysis of impurity profiles of other synthetic opioids, such as fentanyl.

Research into fentanyl impurity profiling has identified specific compounds, like acetyl fentanyl and its metabolite acetyl norfentanyl, as key markers that can discriminate between different synthesis methods. tno.nl The precise measurement of these marker compounds, facilitated by the use of deuterated internal standards like Sufentanil-d5, provides essential intelligence for law enforcement agencies to understand drug trafficking patterns and manufacturing origins. tno.nl

Table 2: Role of Internal Standards in Opioid Impurity Profiling for Chemical Attribution

| Target Opioid | Key Impurity/Marker | Analytical Technique | Role of Internal Standard (e.g., Sufentanil-d5) | Significance for Attribution | Reference(s) |

| Fentanyl | Acetyl fentanyl | GC-MS, LC-MS/MS | Accurate quantification of trace impurities | Differentiates synthesis methods | tno.nl |

| Fentanyl | Phenylacetamide | LC-Orbitrap-MS | Accurate quantification of trace impurities | Identifies synthesis route | tno.nl |

| Fentanyl | 1-phenylethylpiperidin-4-ol | LC-Orbitrap-MS | Accurate quantification of trace impurities | Identifies synthesis route | tno.nl |

Stability Assessments in Forensic Matrices

The stability of analytes in biological and environmental matrices is a critical aspect of forensic method validation. Studies assessing the stability of opioids under various storage conditions (e.g., different temperatures, time intervals) rely on internal standards to monitor the recovery of the target compounds. Sufentanil-d5, as a stable isotope-labeled analog, is employed in these stability studies to ensure that any observed changes in analyte concentration are due to degradation or instability, rather than analytical variability. oup.comoup.comunivpm.itojp.govresearchgate.net